3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Overview
Description
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is an organic compound characterized by the presence of a bromomethyl group attached to a trifluoromethylated pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1,1-trifluoro-4-methylpentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Utilized in the preparation of fluorinated materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The trifluoromethyl group can influence the reactivity and stability of these intermediates, making the compound a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane
- 3-(Iodomethyl)-1,1,1-trifluoro-4-methylpentane
- 3-(Bromomethyl)-1,1,1-trifluoro-4-ethylpentane
Uniqueness
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for nucleophilic substitution, while the trifluoromethyl group imparts stability and influences the electronic properties of the molecule. This combination makes the compound particularly useful in the synthesis of fluorinated organic molecules and in the study of reaction mechanisms .
Properties
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-4-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCRIILGZQQENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.